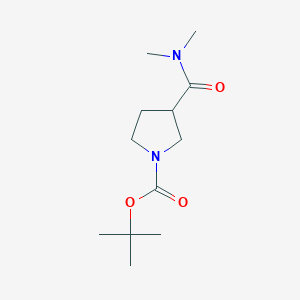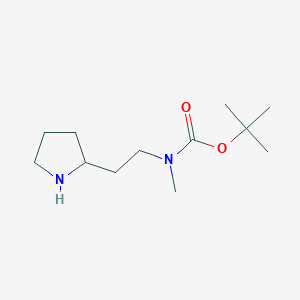![molecular formula C26H25N3O2 B12437945 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etanona es un complejo compuesto orgánico con una estructura única que incluye un anillo de quinolina fusionado con un anillo de ciclopentao, un anillo de piperazina y un grupo fenilmetilideno. Este compuesto es de interés en varios campos de investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etanona generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la formación del anillo de quinolina, seguido de la introducción del anillo de ciclopentao y la porción de piperazina. El grupo fenilmetilideno se agrega luego a través de una reacción de condensación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas de detección y optimización de alto rendimiento asegura una producción eficiente con un mínimo de residuos. Se emplean medidas de control de calidad, como la cromatografía y la espectroscopia, para verificar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila para reemplazar ciertos grupos con otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir nuevos grupos aromáticos o alifáticos.
Aplicaciones Científicas De Investigación
1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etanona tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etanona implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se llevan a cabo estudios detallados utilizando técnicas como el acoplamiento molecular y los ensayos bioquímicos para dilucidar estas interacciones y vías.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de quinolina, como:
- 1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etan-1-ona
- 1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etan-1-ona
Singularidad
Lo que diferencia a 1-{4-[3-(fenilmetilideno)-1H,2H-ciclopenta[b]quinolina-9-carbonil]piperazin-1-il}etanona es su combinación única de características estructurales, que confieren propiedades químicas y biológicas específicas. Su capacidad de sufrir diversas reacciones químicas y sus posibles actividades biológicas la convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
1-[4-(3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18(30)28-13-15-29(16-14-28)26(31)24-21-9-5-6-10-23(21)27-25-20(11-12-22(24)25)17-19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLVOAIPUFIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C3CCC(=CC4=CC=CC=C4)C3=NC5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
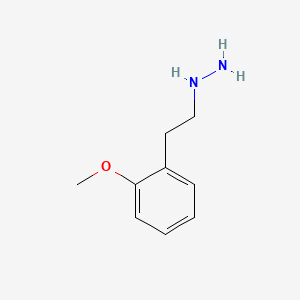
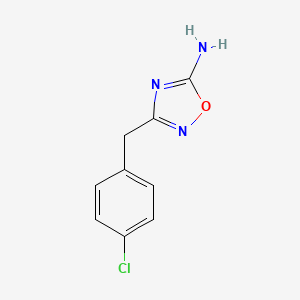
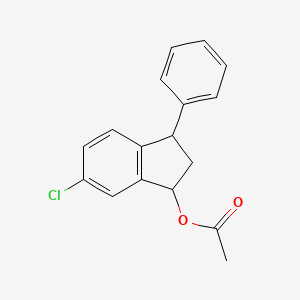
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)


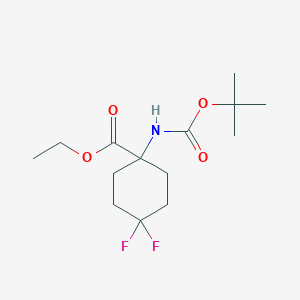
![7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B12437905.png)
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)
